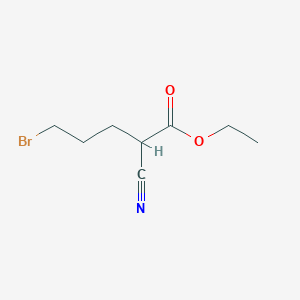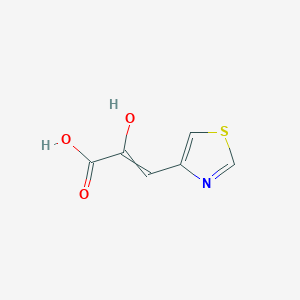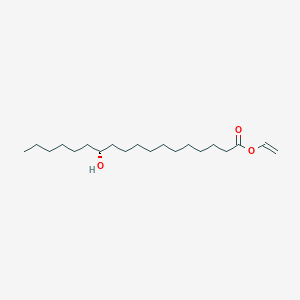
Ethenyl (12R)-12-hydroxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl (12R)-12-hydroxyoctadecanoate is an organic compound that features both an ethenyl group and a hydroxyl group attached to an octadecanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenyl (12R)-12-hydroxyoctadecanoate can be synthesized through esterification reactions involving octadecanoic acid and ethenyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often involve heating the reactants to promote the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl (12R)-12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The ethenyl group can be reduced to form an ethyl group, altering the compound’s properties.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Ethenyl (12R)-12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Ethenyl (12R)-12-hydroxyoctadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in various chemical reactions, altering the compound’s activity and interactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethenyl (12S)-12-hydroxyoctadecanoate: Similar structure but with a different stereochemistry at the 12th carbon.
Ethenyl (12R)-12-hydroxyhexadecanoate: Similar structure but with a shorter carbon chain.
Ethenyl (12R)-12-hydroxydecanoate: Similar structure but with an even shorter carbon chain.
Uniqueness
Ethenyl (12R)-12-hydroxyoctadecanoate is unique due to its specific stereochemistry and the presence of both an ethenyl and a hydroxyl group. This combination of functional groups and stereochemistry imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
185216-12-0 |
|---|---|
Molekularformel |
C20H38O3 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
ethenyl (12R)-12-hydroxyoctadecanoate |
InChI |
InChI=1S/C20H38O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h4,19,21H,2-3,5-18H2,1H3/t19-/m1/s1 |
InChI-Schlüssel |
DAUXBFDFCKRQAW-LJQANCHMSA-N |
Isomerische SMILES |
CCCCCC[C@H](CCCCCCCCCCC(=O)OC=C)O |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




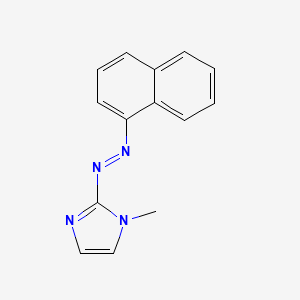

![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)
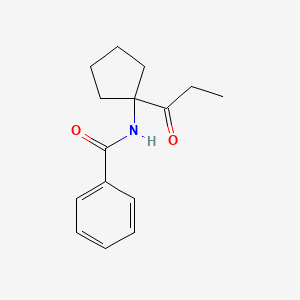


![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)

